7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles that clearly delineate its structural components and substitution patterns. The official IUPAC name, this compound, systematically describes the seven-carbon heptanoic acid backbone with a ketone functionality at position 7, where a substituted phenyl ring serves as the ketone substituent. The phenyl ring bears two methoxy groups (-OCH₃) positioned at the 2- and 5-carbon atoms relative to the point of attachment to the ketone carbonyl group.
The systematic identification parameters for this compound encompass multiple database entries and reference numbers that facilitate its recognition across various chemical information systems. The Chemical Abstracts Service registry number 898792-41-1 serves as the primary identifier, while the molecular descriptor language representations include the International Chemical Identifier string and the Simplified Molecular Input Line Entry System notation. The compound appears in chemical databases under the catalog number MFCD02261035 in the MDL Information Systems database, providing standardized access for research applications.
Alternative systematic names include the descriptor "benzeneheptanoic acid, 2,5-dimethoxy-ζ-oxo-" which emphasizes the benzene ring as the core aromatic component and highlights the oxo functionality at the terminal position of the heptanoic acid chain. This nomenclature system ensures unambiguous identification while maintaining consistency with established naming conventions for aryl-substituted aliphatic carboxylic acids.
| Identification Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 898792-41-1 |
| MDL Number | MFCD02261035 |
| Molecular Formula | C₁₅H₂₀O₅ |
| PubChem CID | Not specified in current databases |
| InChI Key | FRQRLTBKTLBNIE-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound reflects the complex interplay between the rigid aromatic system and the flexible aliphatic chain, creating multiple conformational possibilities that influence its chemical and physical properties. The compound exhibits a molecular weight of 280.32 grams per mole and contains fifteen carbon atoms, twenty hydrogen atoms, and five oxygen atoms arranged in a specific three-dimensional configuration. The aromatic phenyl ring maintains planar geometry with characteristic carbon-carbon bond lengths and angles consistent with substituted benzene derivatives.
Conformational analysis reveals that the compound possesses nine rotatable bonds, primarily located within the heptanoic acid chain, which contributes to significant conformational flexibility. The presence of the ketone functionality at the seventh carbon creates a rigid planar arrangement around the carbonyl group, while the carboxylic acid terminus introduces additional conformational constraints through potential intramolecular hydrogen bonding interactions. Computational studies indicate that the preferred conformations involve extended chain arrangements that minimize steric interactions between the bulky aromatic substituent and the carboxylic acid group.
The methoxy substituents on the phenyl ring adopt specific orientations that optimize electronic stabilization while minimizing steric hindrance. The 2-position methoxy group may exhibit restricted rotation due to ortho-effects with the adjacent carbonyl substituent, while the 5-position methoxy group demonstrates greater rotational freedom. These conformational preferences significantly influence the overall molecular shape and contribute to the compound's distinctive physical and chemical properties.
| Geometric Parameter | Value |
|---|---|
| Molecular Weight | 280.32 g/mol |
| Rotatable Bonds | 9 |
| Topological Polar Surface Area | 72.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Heavy Atom Count | 20 |
Crystallographic Data and Unit Cell Parameters
Current crystallographic investigations of this compound remain limited in the available literature, with comprehensive single-crystal X-ray diffraction studies yet to be extensively reported in major crystallographic databases. The Cambridge Structural Database and related crystallographic repositories do not currently contain detailed unit cell parameters or complete structural refinement data for this specific compound. However, related aryl-substituted oxoheptanoic acid derivatives provide valuable comparative information for understanding potential crystallographic behavior.
Predicted crystallographic properties based on molecular modeling and density functional theory calculations suggest that the compound may crystallize in common space groups associated with organic carboxylic acids. The presence of the carboxylic acid functional group typically promotes hydrogen bonding networks that stabilize crystal structures, while the bulky aromatic substituent may influence packing arrangements and unit cell dimensions. The calculated density of 1.138 ± 0.06 grams per cubic centimeter provides insight into potential crystal packing efficiency.
The absence of comprehensive crystallographic data represents a significant opportunity for future structural studies that could elucidate the solid-state behavior of this compound. Such investigations would provide crucial information about intermolecular interactions, packing motifs, and thermal stability that are essential for understanding its physical properties and potential applications in various chemical processes.
| Crystallographic Parameter | Status |
|---|---|
| Crystal System | Not determined |
| Space Group | Not determined |
| Unit Cell Dimensions | Not determined |
| Calculated Density | 1.138 ± 0.06 g/cm³ |
| Crystal Structure Available | No |
| Diffraction Data Quality | Not available |
Comparative Analysis with Related Aryl-Aliphatic Acid Derivatives
The structural characteristics of this compound can be comprehensively understood through comparison with closely related aryl-substituted oxoheptanoic acid derivatives that share similar backbone structures but differ in their aromatic substitution patterns. The 7-(2,3-dichlorophenyl)-7-oxoheptanoic acid derivative, with molecular formula C₁₃H₁₄Cl₂O₃ and molecular weight 289.15 grams per mole, demonstrates how halogen substituents influence molecular properties compared to methoxy groups. The replacement of electron-donating methoxy groups with electron-withdrawing chlorine atoms significantly alters the electronic distribution within the aromatic system.
Similarly, the 7-(3,5-dichlorophenyl)-7-oxoheptanoic acid isomer provides insight into positional effects of substituents on molecular behavior. This compound, with identical molecular formula to its 2,3-dichloro isomer but different substitution pattern, illustrates how the spatial arrangement of substituents affects molecular geometry and potential intermolecular interactions. The 7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid derivative offers the most direct comparison, differing only in the position of one methoxy group, which allows for detailed analysis of positional isomerism effects.
Additional comparative compounds include 7-(3,5-dimethylphenyl)-7-oxoheptanoic acid, which substitutes methyl groups for methoxy groups, and 7-(2-iodophenyl)-7-oxoheptanoic acid, which incorporates a heavy halogen substituent. These structural variations provide a comprehensive framework for understanding how different substituents influence the physical, chemical, and potentially biological properties of the oxoheptanoic acid scaffold.
The 7-(4-ethoxyphenyl)-7-oxoheptanoic acid derivative demonstrates the effects of extending the alkoxy chain length, while maintaining the electron-donating character of the substituent. These comparative studies reveal consistent patterns in molecular weight progression, conformational flexibility, and electronic properties that establish structure-activity relationships within this compound family.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₅H₂₀O₅ | 280.32 | 2,5-dimethoxy |
| 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid | C₁₃H₁₄Cl₂O₃ | 289.15 | 2,3-dichloro |
| 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid | C₁₃H₁₄Cl₂O₃ | 289.15 | 3,5-dichloro |
| 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid | C₁₅H₂₀O₃ | 248.32 | 3,5-dimethyl |
| 7-(2-Iodophenyl)-7-oxoheptanoic acid | C₁₃H₁₅IO₃ | 346.16 | 2-iodo |
| 7-(4-Ethoxyphenyl)-7-oxoheptanoic acid | C₁₅H₂₀O₄ | 264.32 | 4-ethoxy |
Properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-19-11-8-9-14(20-2)12(10-11)13(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQRLTBKTLBNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645468 | |
| Record name | 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-41-1 | |
| Record name | 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzene and heptanoic acid as the primary starting materials.
Friedel-Crafts Acylation: The 2,5-dimethoxybenzene undergoes Friedel-Crafts acylation with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 7-(2,5-dimethoxyphenyl)heptan-2-one.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the ketone functional group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular functions.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy in the target compound) increase lipophilicity compared to electron-withdrawing groups (e.g., chlorine in the dichlorophenyl analog) .
- The tert-butylphenyl analog exhibits a lower molecular weight due to the bulky alkyl group, which may reduce solubility in polar solvents .
Pharmacological and Functional Comparisons
Anti-Inflammatory Activity
- Compound 17 : Reduced edema by 42% in histamine-induced inflammation (vs. 48% for indomethacin) .
- Compound 19 : Showed 37% inhibition in carrageenan-induced edema .
The dimethoxyphenyl group’s electron-rich aromatic system may enhance binding to inflammatory targets (e.g., COX enzymes) compared to non-aromatic analogs, though this requires validation.
Biological Activity
7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid chain and a ketone functional group. Its molecular formula is with a molecular weight of approximately 280.32 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme interactions.
- CAS Number : 898792-41-1
- IUPAC Name : this compound
- Molecular Weight : 280.32 g/mol
- Structure : The compound features a heptanoic acid backbone with a ketone group and a substituted 2,5-dimethoxyphenyl moiety.
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The presence of the methoxy groups and the ketone functionality can influence its binding affinity and specificity, potentially modulating enzymatic activities or receptor functions.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antiproliferative Effects : Preliminary studies suggest that derivatives of this compound show moderate cytotoxicity against various cancer cell lines, including human epithelial lung carcinoma cells.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction is crucial for developing therapeutic agents targeting metabolic pathways involved in cancer progression.
- Adrenergic Activity : Similar compounds have been investigated for their adrenergic activity, indicating that modifications to the aromatic ring can significantly affect biological responses.
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Study on Cytotoxicity : A study demonstrated that derivatives showed varying degrees of cytotoxicity against lung carcinoma cells using MTT assays. The results indicated that structural modifications could enhance or diminish biological activity .
- Enzyme Interaction Studies : Research on similar compounds has provided insights into how substituents on the aromatic ring influence binding interactions with enzymes. These studies highlight the potential for designing more effective inhibitors based on structural analogs.
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 7-(2,6-Dimethoxyphenyl)-7-oxoheptanoic acid | C15H20O5 | Similar structure with different methoxy substitution | Moderate cytotoxicity against cancer cells |
| 3-(2,5-Dimethoxyphenyl)propionic acid | C12H14O4 | Lacks heptanoic chain; simpler structure | Investigated for conformational preferences |
| (7-Chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate | C18H19ClN2O3 | Incorporates chloroquinoline moiety | Antimalarial potential through protein binding |
Q & A
Q. What are the established synthetic routes for 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid, and how do reaction conditions influence yield?
The synthesis of structurally analogous compounds, such as 7-(4-Hexylphenyl)-7-oxoheptanoic acid, involves condensation reactions followed by functional group modifications . For aryl-substituted heptanoic acids, a common approach is:
- Step 1 : Formation of the ketone backbone via Friedel-Crafts acylation using a methoxyphenyl precursor.
- Step 2 : Carboxylic acid introduction through oxidation of a terminal alcohol or aldehyde group.
- Step 3 : Esterification (if required) using ethanol and acid catalysts (e.g., H₂SO₄) under reflux, as seen in ethyl ester derivatives .
Key factors affecting yield : - Catalyst choice : Acid catalysts (e.g., H₂SO₄) improve esterification efficiency but may require neutralization steps.
- Reaction time : Prolonged reflux (>6 hours) enhances conversion but risks side reactions like decarboxylation.
- Temperature control : Excess heat can degrade methoxy substituents, necessitating precise thermal management .
Q. What spectroscopic methods are most effective for characterizing this compound?
For structural confirmation, use:
- ¹H/¹³C NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and ketone carbonyl signals (δ 200–210 ppm). Aromatic protons in the 2,5-dimethoxy substitution pattern show distinct splitting (e.g., doublets for para-substituted aryl groups) .
- FT-IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch for ketone and carboxylic acid) and ~1250 cm⁻¹ (C-O stretch for methoxy groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₂₀O₅) with <2 ppm error .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies on similar aryl-heptanoic acids indicate:
- Short-term storage : -20°C in inert atmospheres (N₂ or Ar) prevents oxidation of the ketone group.
- Long-term stability : Lyophilized powders remain stable for >12 months at -80°C, while solutions in DMSO degrade by ~5% per month at 4°C .
- Light sensitivity : Methoxy groups are prone to photodegradation; use amber vials for light-sensitive intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in derivatives of this compound?
Regioselective modification strategies include:
- Directed ortho-metalation : Use methoxy groups as directing groups for halogenation or alkylation at specific aryl positions .
- Continuous flow reactors : Improve reproducibility in multi-step syntheses (e.g., ketone formation followed by oxidation) by minimizing side reactions through rapid mixing and temperature control .
- Computational modeling : DFT calculations predict reactive sites; for example, the 2,5-dimethoxy substitution pattern directs electrophilic attacks to the para position relative to the ketone .
Q. What methodologies resolve contradictions in reported biological activity data for structurally similar compounds?
Discrepancies in biological activity (e.g., enzyme inhibition vs. no observed effect) can arise from:
- Purity variations : HPLC quantification (≥98% purity) is critical, as impurities <2% can skew IC₅₀ values .
- Assay conditions : Buffer pH affects ionization of the carboxylic acid group; compare studies using consistent pH (e.g., 7.4 for physiological relevance) .
- Structural analogs : Compare activity of this compound with its 3,4-dimethoxy isomer to isolate substituent effects .
Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact the compound’s pharmacokinetic properties?
- Lipophilicity : Methoxy groups increase logP by ~0.5 units compared to hydroxy analogs, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : Hydroxy substituents are prone to glucuronidation, whereas methoxy groups resist Phase II metabolism, as shown in hepatic microsome assays .
- Protein binding : Fluorine substitution (e.g., 3,5-difluoro analogs) increases albumin binding affinity by 20–30%, altering free drug concentration .
Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Docking simulations : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2), leveraging crystal structures (PDB: 5KIR). The ketone group forms hydrogen bonds with Arg120, while methoxy groups occupy hydrophobic pockets .
- MD simulations : GROMACS trajectories (100 ns) reveal stability of the carboxylic acid group in solvent-exposed regions, critical for designing prodrug esters .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for COX-2 inhibition (R² = 0.89 in training sets) .
Key Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions for ketone stability.
- Analytical validation : Use orthogonal methods (NMR + HRMS) to confirm purity.
- Biological assays : Standardize cell lines (e.g., RAW 264.7 for inflammation studies) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
